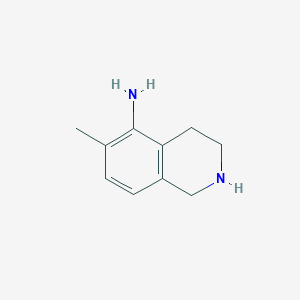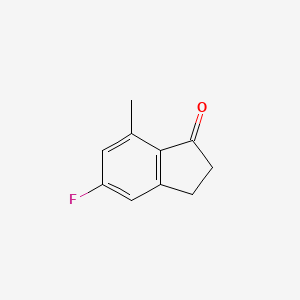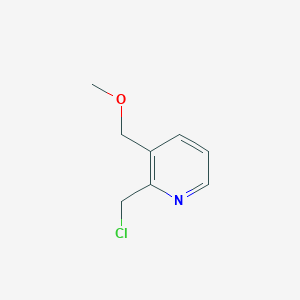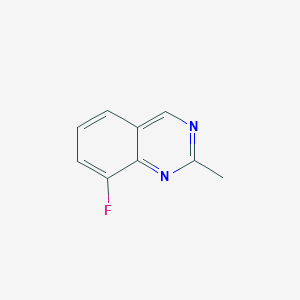
(Z)-3-Methyl-4H-chromen-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Methyl-4H-chromen-4-one oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group attached to a carbon atom through a double bond. This compound is a derivative of 4H-chromen-4-one, which is a chromone, a type of naturally occurring compound found in various plants. The oxime group in this compound introduces unique chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methyl-4H-chromen-4-one oxime typically involves the condensation of 3-Methyl-4H-chromen-4-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the oxime. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-3-Methyl-4H-chromen-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to form the corresponding amine, which can be further functionalized.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Methyl-4H-chromen-4-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Z)-3-Methyl-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with kinases and other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Methyl-4H-chromen-4-one oxime: The geometric isomer of (Z)-3-Methyl-4H-chromen-4-one oxime.
4H-chromen-4-one oxime: Lacks the methyl group at the 3-position.
3-Methyl-4H-chromen-4-one: Lacks the oxime group.
Uniqueness: this compound is unique due to the presence of both the methyl group at the 3-position and the oxime group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(NE)-N-(3-methylchromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H9NO2/c1-7-6-13-9-5-3-2-4-8(9)10(7)11-12/h2-6,12H,1H3/b11-10+ |
InChI-Schlüssel |
LDYOHXFXRBHAJP-ZHACJKMWSA-N |
Isomerische SMILES |
CC\1=COC2=CC=CC=C2/C1=N/O |
Kanonische SMILES |
CC1=COC2=CC=CC=C2C1=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)

![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)

![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)

![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)



